Cas no 13220-17-2 (1-Methyl-3-pyrrolidinyl Benzoate)

1-Methyl-3-pyrrolidinyl Benzoate 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-3-pyrrolidinyl Benzoate
- 3-benzoyloxy-1-methyl-pyrrolidine
- 1-Methyl-3-pyrrolidinylBenzoate
- (1-methylpyrrolidin-3-yl) benzoate
- 5144AJ
- TRA0020748
- SY029348
- AB0072606
-
- MDL: MFCD18431453
- インチ: 1S/C12H15NO2/c1-13-8-7-11(9-13)15-12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
- InChIKey: CRGMQKXGMWUBIG-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 224
- トポロジー分子極性表面積: 29.5
1-Methyl-3-pyrrolidinyl Benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M221893-50mg |
1-Methyl-3-Pyrrolidinyl Benzoate |
13220-17-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97230-250mg |
3-benzoyloxy-1-methyl-pyrrolidine |
13220-17-2 | 250mg |
¥779.0 | 2021-09-08 | ||
Chemenu | CM319253-5g |
1-methylpyrrolidin-3-yl benzoate |
13220-17-2 | 95% | 5g |
$401 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97230-1g |
3-benzoyloxy-1-methyl-pyrrolidine |
13220-17-2 | 1g |
¥1939.0 | 2021-09-08 | ||
Alichem | A109004464-1g |
1-Methyl-3-pyrrolidinyl benzoate |
13220-17-2 | 95% | 1g |
$395.01 | 2022-04-03 | |
abcr | AB452006-1 g |
1-Methyl-3-pyrrolidinyl benzoate; . |
13220-17-2 | 1g |
€294.50 | 2023-04-22 | ||
Alichem | A109004464-250mg |
1-Methyl-3-pyrrolidinyl benzoate |
13220-17-2 | 95% | 250mg |
$168.00 | 2022-04-03 | |
abcr | AB452006-250mg |
1-Methyl-3-pyrrolidinyl benzoate; . |
13220-17-2 | 250mg |
€163.40 | 2025-03-19 | ||
Aaron | AR00111Y-250mg |
3-Pyrrolidinol, 1-methyl-, 3-benzoate |
13220-17-2 | 95% | 250mg |
$75.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM958-250mg |
1-methylpyrrolidin-3-yl benzoate |
13220-17-2 | 95% | 250mg |
¥515.0 | 2024-04-25 |
1-Methyl-3-pyrrolidinyl Benzoate 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
1-Methyl-3-pyrrolidinyl Benzoateに関する追加情報
Professional Introduction to 1-Methyl-3-pyrrolidinyl Benzoate (CAS No. 13220-17-2)
1-Methyl-3-pyrrolidinyl Benzoate, identified by its Chemical Abstracts Service (CAS) number 13220-17-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a benzoate moiety linked to a pyrrolidine ring substituted with a methyl group, has garnered attention due to its potential applications in drug discovery and development. The structural features of 1-Methyl-3-pyrrolidinyl Benzoate contribute to its unique chemical properties, making it a valuable candidate for further investigation in various biological and pharmacological contexts.
The benzoate group is well-known for its role in many pharmacologically active molecules, often contributing to the solubility, stability, and bioavailability of drugs. In contrast, the pyrrolidine ring is a common scaffold in medicinal chemistry, frequently found in bioactive compounds due to its ability to mimic natural amino acid structures and interact with biological targets. The combination of these structural elements in 1-Methyl-3-pyrrolidinyl Benzoate suggests potential interactions with enzymes and receptors involved in various metabolic pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 1-Methyl-3-pyrrolidinyl Benzoate. These studies have highlighted the compound's potential as an inhibitor or modulator of enzymes such as cytochrome P450 oxidases, which are crucial in drug metabolism. Additionally, the compound's ability to cross the blood-brain barrier has been explored, suggesting its relevance in central nervous system (CNS) drug development.
In vitro studies have demonstrated that 1-Methyl-3-pyrrolidinyl Benzoate exhibits mild agonistic activity at certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This activity has been linked to potential therapeutic effects in conditions such as pain management, neurodegenerative diseases, and inflammation. Furthermore, the compound's interaction with lipid rafts has been investigated, revealing insights into its mechanism of cell membrane penetration and intracellular signaling.
The synthesis of 1-Methyl-3-pyrrolidinyl Benzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound for research purposes but also provide opportunities for structural modifications to optimize its pharmacological properties.
Evaluation of the pharmacokinetic profile of 1-Methyl-3-pyrrolidinyl Benzoate has revealed promising characteristics regarding absorption, distribution, metabolism, and excretion (ADME). Studies indicate that the compound exhibits moderate oral bioavailability and undergoes biotransformation via Phase II metabolic pathways, suggesting a favorable safety profile. These findings are crucial for advancing the compound into preclinical studies where its efficacy and toxicity can be thoroughly assessed.
The potential applications of 1-Methyl-3-pyrrolidinyl Benzoate extend beyond traditional pharmaceuticals. Research is ongoing into its use as an intermediate in the synthesis of more complex molecules with enhanced therapeutic potential. Additionally, the compound's unique structural features make it an attractive candidate for developing novel materials with applications in nanotechnology and drug delivery systems.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like 1-Methyl-3-pyrrolidinyl Benzoate. AI-driven platforms analyze vast datasets to predict biological activity and optimize molecular structures, streamlining the process from hit identification to lead optimization. This innovative approach has significantly reduced the time and cost associated with developing new drugs.
The future direction of research on 1-Methyl-3-pyrrolidinyl Benzoate includes exploring its role in targeted therapy for specific diseases. By leveraging genetic information and personalized medicine approaches, researchers aim to tailor treatments that maximize efficacy while minimizing side effects. The compound's versatility makes it a valuable tool in this emerging field.
In conclusion, 1-Methyl-3-pyrrolidinyl Benzoate (CAS No. 13220-17-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and promising biological activities position it as a key player in ongoing research efforts aimed at developing novel therapeutic agents. As scientific understanding continues to evolve, the potential applications of this compound are expected to expand, contributing to innovations across multiple disciplines within life sciences.
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